1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2OS/c22-18-4-2-1-3-17(18)13-26-20-23-5-6-24(20)19(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-4,14-16H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNULXPKWZCTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Synthesis of the Imidazole Derivative: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The adamantane-1-carbonyl chloride is then coupled with the imidazole derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
One of the significant applications of this compound is as an inhibitor of 11β-HSD1, an enzyme implicated in various metabolic disorders such as obesity and type 2 diabetes. Research has shown that compounds derived from adamantane scaffolds can effectively inhibit this enzyme, leading to potential treatments for metabolic syndrome and related conditions .
Case Study:
A study involving the synthesis of adamantane derivatives demonstrated that specific modifications to the structure enhanced inhibitory activity against 11β-HSD1. The results indicated promising IC50 values, suggesting that these compounds could be developed into therapeutic agents for managing metabolic diseases .
Antiviral Activity
Adamantane derivatives have historically been associated with antiviral properties, particularly against Influenza A viruses. The structural characteristics of 1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may confer similar antiviral activities.
Data Table: Antiviral Potency Comparison
This comparison illustrates the potential potency of newly developed derivatives over traditional antiviral agents like amantadine.
Modulation of GABA-A Receptors
Emerging research indicates that compounds with imidazole structures can act as positive allosteric modulators of GABA-A receptors. This modulation is crucial for treating neurological disorders such as anxiety and epilepsy. The unique substitution patterns in this compound could enhance its efficacy in this regard .
Case Study:
A recent study identified several imidazole derivatives that showed improved interaction with GABA-A receptor subtypes, suggesting that similar modifications in our compound could yield beneficial effects in neurological therapies .
Mechanism of Action
The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid membranes, potentially altering their properties. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The following table highlights key differences between the target compound and structurally related imidazole derivatives:
Pharmacological and Physicochemical Properties
- Adamantane vs. Aromatic Carbonyl Groups : Adamantane’s rigidity and lipophilicity enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies. In contrast, bromofuran or benzenesulfonyl groups () may favor peripheral targets due to increased polarity .
- Fluorophenyl vs.
Crystallographic and Spectroscopic Insights
- Crystallographic data for related compounds (e.g., CCDC 1507997 in ) reveal that dihydroimidazole derivatives adopt planar or slightly puckered conformations depending on substituents . The adamantane group’s bulk may induce torsional strain, altering packing efficiency in solid-state structures.
- Spectroscopic techniques (IR, NMR) confirm the presence of key functional groups, such as the carbonyl stretch (~1700 cm⁻¹) and fluorophenyl signals (~7 ppm in ¹H NMR) .
Biological Activity
The compound 1-(adamantane-1-carbonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel derivative of adamantane, a structure known for its unique biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features an adamantane core linked to a carbonyl group and a sulfanyl moiety attached to a dihydroimidazole ring. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent substitution reactions to introduce the fluorophenyl and sulfanyl groups.
Antiviral Properties
Research has indicated that adamantane derivatives exhibit significant antiviral activities. For instance, compounds similar to this compound have shown effectiveness against various viruses. A study demonstrated that derivatives like 2-(1-adamantyl)imidazole exhibited antiviral properties against the A-2 Victoria virus in chick embryos, suggesting that modifications to the adamantane structure can enhance antiviral efficacy .
Antimicrobial Effects
The antimicrobial potential of adamantane derivatives has been explored extensively. For example, compounds derived from adamantane have been tested against Gram-positive and Gram-negative bacteria, with varying degrees of success. Preliminary studies suggest that modifications such as those found in this compound may enhance antimicrobial activity by targeting bacterial cell membranes or interfering with metabolic pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Viral Entry : The adamantane structure may interfere with viral fusion processes.
- Disruption of Cellular Functions : The presence of the sulfanyl group could disrupt protein synthesis or function in target cells.
- Interaction with Enzymes : Potential inhibition of viral or bacterial enzymes essential for replication.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antiviral Activity : In vitro studies demonstrated that certain adamantane derivatives were effective against influenza viruses by blocking viral uncoating.
- Antimicrobial Testing : A series of thiourea derivatives based on adamantane were evaluated for their antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Data Tables
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?
The synthesis involves multi-step reactions, typically starting with the condensation of adamantane-1-carboxylic acid with a thiol-containing imidazole precursor. A common strategy includes:
- Step 1 : Activation of adamantane-1-carboxylic acid using coupling reagents (e.g., EDC/HOBt) to form an acylating agent.
- Step 2 : Reaction with 2-[(2-fluorophenyl)methyl]sulfanyl-4,5-dihydro-1H-imidazole under inert conditions (N₂ atmosphere) in anhydrous solvents like DMF or THF.
- Step 3 : Purification via column chromatography or recrystallization.
Key variables for optimization include solvent polarity, temperature (often 0–60°C), and stoichiometric ratios of reactants. For analogous imidazole derivatives, yields range from 45–70% depending on substituent electronic effects .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents. For example, the adamantane carbonyl group typically resonates at δ ~175 ppm in ¹³C NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with bond lengths such as C=O (~1.21 Å) and C–S (~1.82 Å) serving as validation metrics. ORTEP-III visualizes thermal ellipsoids to assess disorder .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .
- Enzyme Inhibition : Fluorescence-based assays targeting cytochrome P450 or kinases, leveraging the fluorophenyl group’s electronic effects .
Advanced Research Questions
Q. How can computational methods predict reactivity and binding modes?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes), with docking scores validated against experimental IC₅₀ values .
Example : Fluorophenyl groups enhance π-π stacking with aromatic residues in enzyme active sites, as seen in related compounds .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
- Validation Checks : Use PLATON (via SHELX) to detect twinning or disorder in crystallographic data. Cross-validate with 2D NMR (e.g., NOESY for spatial proximity) .
- Case Study : Discrepancies in carbonyl stretching frequencies (IR) vs. crystallographic bond lengths may arise from solvent effects or polymorphism .
Q. What mechanistic insights exist for adamantane-group incorporation?
Adamantane’s rigidity influences reaction pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
